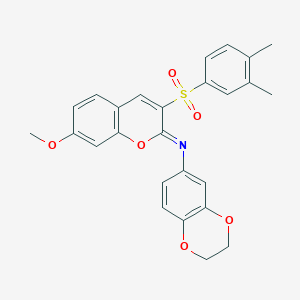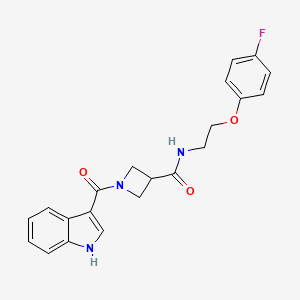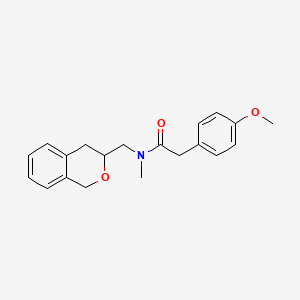
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide, also known as IMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. IMMA is a novel scaffold that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Characterizations
The creation and analysis of N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide and its derivatives play a pivotal role in the field of synthetic chemistry, contributing to the development of new psychoactive substances. Research on arylcyclohexylamines, which are perceived as ketamine-like dissociative substances acting predominantly via N-methyl-D-aspartate (NMDA) receptor antagonism, highlights the synthetic flexibility and analytical challenges presented by such compounds. Studies have focused on the synthesis of N-alkyl derivatives and their analytical characterization through various spectrometric and spectroscopic techniques, revealing insights into their structural properties and potential applications as research chemicals (Wallach et al., 2016).
Crystallography and Chiral Space Groups
Investigations into isochroman derivatives, including those structurally related to N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide, have revealed intriguing aspects of their crystalline structures. Research focusing on the tendency of these compounds to crystallize in chiral space groups has provided valuable insights into their stereochemical behaviors. Such studies not only enhance our understanding of molecular conformations but also facilitate the design of molecules with specific chiral properties, impacting the development of pharmaceuticals and materials science (Palusiak et al., 2004).
Environmental Impact and Degradation
Research on the environmental fate and degradation pathways of related chloroacetamide herbicides, such as metolachlor, sheds light on the ecological implications of using such chemicals. Studies focus on their adsorption, mobility, and efficacy in soil, influenced by factors like organic matter content and irrigation practices. Understanding these aspects is crucial for assessing the environmental impact of chloroacetamides and devising strategies to mitigate their persistence and toxicity in agricultural settings (Peter & Weber, 1985).
Pharmacological and Biological Activities
Exploration into the pharmacological profiles of arylcyclohexylamine derivatives has expanded our knowledge of their potential as dissociative anesthetics. Studies evaluating their affinity for central nervous system receptors, including the NMDA receptor, are essential for understanding the mechanistic basis of their effects. Such research contributes to the development of new therapeutic agents with dissociative properties, offering potential applications in anesthesia and pain management (Colestock et al., 2018).
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-21(20(22)11-15-7-9-18(23-2)10-8-15)13-19-12-16-5-3-4-6-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKVRMHZBOPIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)butyramide hydrochloride](/img/structure/B2856605.png)
![9-(3-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2856608.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)

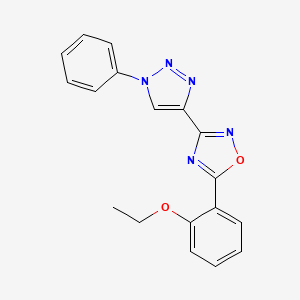

![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
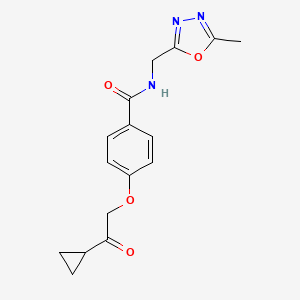
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)
![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)
